![molecular formula C20H18F7NO2. HCl B601770 (2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine CAS No. 327623-37-0](/img/structure/B601770.png)

(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine

Descripción general

Descripción

“(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine” is a chemical compound with the molecular formula C20H18F7NO2 . It is not intended for human or veterinary use and is primarily used for research.

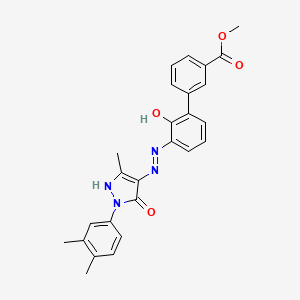

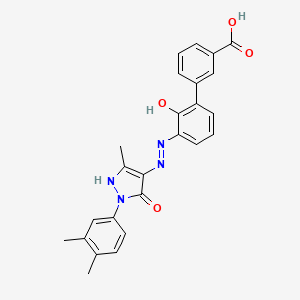

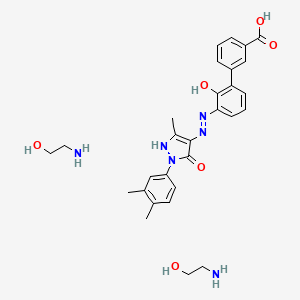

Molecular Structure Analysis

The molecular structure of this compound is associated with its molecular formula, C20H18F7NO2 . For a more detailed structure, you may refer to the resources provided by chemical databases or suppliers .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 387.9±42.0 °C, and its predicted density is 1.37±0.1 g/cm3 . The predicted pKa value is 6.93±0.60 .Aplicaciones Científicas De Investigación

1. Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention Aprepitant Impurity 1, as part of the Aprepitant class, is primarily used in the prevention of CINV. It acts as a neurokinin-1 receptor antagonist, complementing traditional antiemetic drugs and enhancing control of CINV .

Enhancement of Antiemetic Drug Classes

The compound’s alternative mechanism of action can be utilized to enhance the efficacy of existing antiemetic drug classes, providing a multi-faceted approach to nausea and vomiting management .

Bioavailability Improvement in Drug Formulation

Due to its poor solubility, Aprepitant faces bioavailability issues. Research into Aprepitant Impurity 1 could lead to the development of new formulations that improve solubility and, consequently, bioavailability .

Substance P Antagonism

Aprepitant Impurity 1 may be studied for its selective and high-affinity antagonism of substance P, which binds to the NK-1 receptor. This action is crucial in preventing both acute-phase and delayed-phase reactions post-chemotherapy .

Mecanismo De Acción

Target of Action

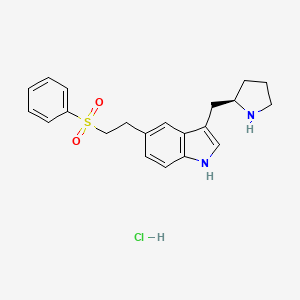

The primary target of Aprepitant Impurity 1 is the substance P/neurokinin 1 (NK1) receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system .

Mode of Action

Aprepitant Impurity 1 acts as a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, which are the targets of existing therapies for chemotherapy-induced nausea and vomiting . By blocking the NK1 receptors, Aprepitant Impurity 1 prevents the binding of substance P, a neuropeptide involved in pain transmission .

Biochemical Pathways

The action of Aprepitant Impurity 1 affects the neurokinin pathway . Neurokinin 1 (NK1) receptors are G protein-coupled receptors located in the central and peripheral nervous system . These receptors have a dominant ligand known as Substance P (SP), a neuropeptide that sends impulses and messages from the brain . By antagonizing these receptors, Aprepitant Impurity 1 disrupts the signaling of Substance P, thereby reducing the likelihood of vomiting in patients .

Pharmacokinetics

Aprepitant Impurity 1 is primarily metabolized by CYP3A4 , with minor metabolism by CYP1A2 and CYP2C19 . The average bioavailability of Aprepitant Impurity 1 is found to be around 60-65% .

Result of Action

The molecular and cellular effects of Aprepitant Impurity 1’s action result in the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of highly emetogenic cancer chemotherapy . Its alternative mechanism of action complements traditional antiemetic drugs, enhancing control of chemotherapy-induced nausea and vomiting .

Action Environment

Environmental factors such as the patient’s overall health, liver function, and the presence of other medications can influence the action, efficacy, and stability of Aprepitant Impurity 1. For instance, its metabolism can be affected by drugs that inhibit or induce CYP3A4 . Therefore, careful consideration should be given to these factors when administering Aprepitant Impurity 1.

Propiedades

IUPAC Name |

(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBDSAJOMZYQAI-PDSMFRHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](NCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676987 | |

| Record name | (2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine | |

CAS RN |

327623-37-0 | |

| Record name | (2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

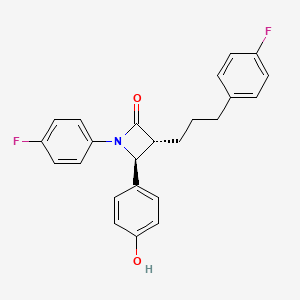

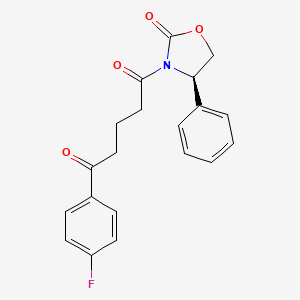

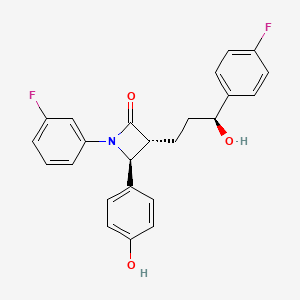

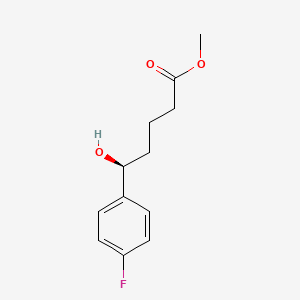

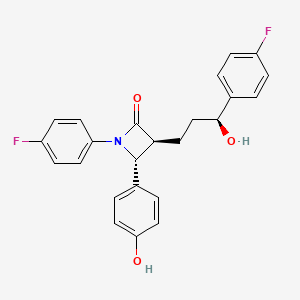

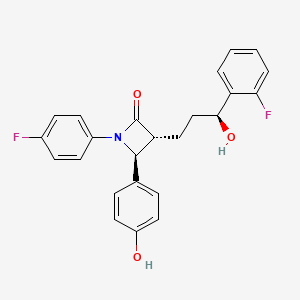

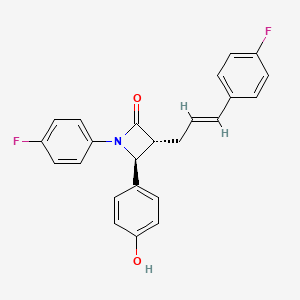

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.